molecular formula C20H18Cl2N2OS B7756829 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B7756829
M. Wt: 405.3 g/mol
InChI Key: MTWVVHNKHYOQTR-UHFFFAOYSA-N
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Description

3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C20H18Cl2N2OS and its molecular weight is 405.3 g/mol. The purity is usually 95%.
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Biological Activity

3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetrahydroisoquinoline core with a sulfanyl group and a dichlorophenyl substituent. Its molecular formula is C15H16Cl2N2OSC_{15}H_{16}Cl_2N_2OS, and it has a molecular weight of 351.33 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of the compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant antibacterial activity. A study reported that at concentrations above 50 µM, the compound inhibited bacterial growth by approximately 50% in hemolysis assays, suggesting its potential as an antimicrobial agent .

Case Studies

  • Anti-Tuberculosis Activity : In a recent study exploring inhibitors of Mur enzymes in Mycobacterium tuberculosis, derivatives similar to this compound were found to exhibit promising inhibitory effects against MurB enzyme activity. The structure-activity relationship indicated that the dichlorophenyl substitution enhances bioactivity .
  • Antiviral Potential : Another study highlighted that related tetrahydroisoquinoline compounds demonstrated antiviral activity against SARS-CoV-2. These compounds inhibited viral replication in Vero E6 cells with half-maximal effective concentrations (EC50) ranging from 2.78 µM to 3.15 µM .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectConcentration (µM)Reference
Antibacterial~50% inhibition>50
Anti-TuberculosisInhibits MurB enzymeNot specified
Antiviral (SARS-CoV-2)EC50 = 2.78 - 3.152.78 - 3.15

Properties

IUPAC Name

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2OS/c1-2-18-14-6-4-3-5-13(14)16(10-23)20(24-18)26-11-19(25)15-8-7-12(21)9-17(15)22/h7-9H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWVVHNKHYOQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.